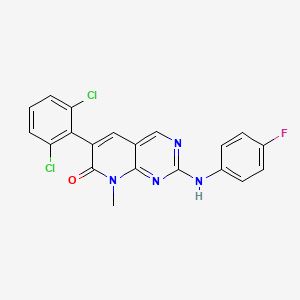

Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl-

Übersicht

Beschreibung

PD-0173956 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in catalysis and its potential use in various industrial and biomedical applications.

Vorbereitungsmethoden

The synthesis of PD-0173956 involves several methods, including chemical reduction, deposition-precipitation, and impregnation. For instance, one method involves the use of a palladium precursor such as palladium chloride, which is reduced using a chemical reducing agent under controlled conditions . Industrial production methods often involve large-scale chemical reduction processes to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

PD-0173956 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidative addition reaction, PD-0173956 can form palladium nanoparticles, which are highly active in catalytic processes .

Wissenschaftliche Forschungsanwendungen

PD-0173956 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. In biology and medicine, PD-0173956 is being explored for its potential use in drug delivery systems and as an antimicrobial agent. Its unique properties make it suitable for use in industrial applications, such as in the production of fine chemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of PD-0173956 involves its interaction with specific molecular targets and pathways. For instance, in catalytic processes, PD-0173956 acts as a catalyst by facilitating the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets involved in these processes include various organic molecules and metal ions, which interact with PD-0173956 to form intermediate complexes that lead to the desired products .

Vergleich Mit ähnlichen Verbindungen

PD-0173956 kann mit anderen ähnlichen Verbindungen wie Palladiumchlorid und Palladiumacetat verglichen werden. Während diese Verbindungen einige gemeinsame Eigenschaften aufweisen, zeichnet sich PD-0173956 durch seine höhere katalytische Aktivität und Stabilität unter verschiedenen Reaktionsbedingungen aus. Ähnliche Verbindungen umfassen Palladium-Nanopartikel und andere Palladium-basierte Katalysatoren, die ebenfalls in verschiedenen katalytischen Prozessen eingesetzt werden .

Biologische Aktivität

Pyrido(2,3-d)pyrimidin-7(8H)-ones represent a significant class of heterocyclic compounds recognized for their diverse biological activities. The compound in focus, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl- , has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas.

Structural Characteristics

Pyrido(2,3-d)pyrimidin-7(8H)-ones are characterized by a bicyclic structure that resembles nitrogenous bases found in DNA and RNA. This similarity allows these compounds to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Biological Activity Overview

-

Antitumor Activity :

- The compound has been identified as a potent inhibitor of several tyrosine kinases, which are crucial in cancer signaling pathways. For instance, it shows significant inhibitory activity against SIK1-3 with IC50 values of 516 nM (SIK1), 180 nM (SIK2), and 127 nM (SIK3) .

- It has also been noted for its ability to target the ephrin receptor family, which is overexpressed in various cancers .

- Mechanism of Action :

- Other Therapeutic Applications :

Research Findings

Recent studies have expanded on the synthesis and optimization of pyrido(2,3-d)pyrimidin-7(8H)-ones to enhance their biological profiles. Notable findings include:

- Structure-Activity Relationship (SAR) : Analysis of various substitutions at different positions on the pyrido(2,3-d)pyrimidine scaffold has revealed that specific modifications can significantly enhance potency against targeted kinases . For example, substituents at the C4 position have been linked to improved selectivity and efficacy.

- Synthesis Techniques : Advances in synthetic methodologies have facilitated the creation of diverse derivatives with tailored biological activities. These methods include cyclization reactions involving substituted pyridines and pyrimidines .

Table 1: Biological Activity of Selected Pyrido(2,3-d)pyrimidin-7(8H)-ones

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | SIK1 | 516 | Inhibitor |

| Compound B | SIK2 | 180 | Inhibitor |

| Compound C | SIK3 | 127 | Inhibitor |

| Compound D | EPH | N/A | Inhibitor |

Table 2: Synthesis Methods for Pyrido(2,3-d)pyrimidin-7(8H)-ones

| Methodology | Description |

|---|---|

| Cyclization of Pyridines | Involves functionalized pyridines reacting with electrophiles. |

| Bicyclic System Formation | Adding a pyridone moiety to a pyrimidine ring. |

Case Studies

-

Case Study on Antitumor Efficacy :

A study evaluated the antitumor effects of a series of pyrido(2,3-d)pyrimidin-7(8H)-ones in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation correlated with increased apoptosis markers. -

Clinical Relevance :

Ongoing clinical trials are assessing the efficacy of these compounds as targeted therapies for patients with specific tyrosine kinase mutations, aiming to provide personalized treatment options.

Eigenschaften

CAS-Nummer |

305820-76-2 |

|---|---|

Molekularformel |

C20H13Cl2FN4O |

Molekulargewicht |

415.2 g/mol |

IUPAC-Name |

6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26) |

InChI-Schlüssel |

ZSHRAUSJZQDIJR-UHFFFAOYSA-N |

SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |

Kanonische SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD 173956 PD-173956 PD173956 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.